molecular formula C7H6BrF B1266450 2-Bromo-5-fluorotoluene CAS No. 452-63-1

2-Bromo-5-fluorotoluene

Cat. No.: B1266450
CAS No.: 452-63-1
M. Wt: 189.02 g/mol
InChI Key: RJPNVPITBYXBNB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorotoluene is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-5-fluorotoluene is used extensively in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its derivatives are studied for their potential biological activities, such as anti-inflammatory and anticancer properties .

Safety and Hazards

2-Bromo-5-fluorotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 5-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures .

Another method involves the fluorination of 2-bromotoluene using a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. This reaction is usually conducted in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted toluenes.

    Oxidation: 2-Bromo-5-fluorobenzoic acid.

    Coupling Reactions: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorotoluene
  • 2-Bromo-3-fluorotoluene
  • 2-Bromo-6-fluorotoluene

Uniqueness

2-Bromo-5-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different physical properties and reactivity patterns compared to its similar compounds .

Properties

IUPAC Name

1-bromo-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNVPITBYXBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196421
Record name 2-Bromo-5-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-63-1
Record name 2-Bromo-5-fluorotoluene
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Record name 2-Bromo-5-fluorotoluene
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Record name 452-63-1
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Record name 2-Bromo-5-fluorotoluene
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Record name 2-bromo-5-fluorotoluene
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Record name 2-BROMO-5-FLUOROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-bromo-5-fluorotoluene in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing various fluorinated compounds, including pharmaceuticals and materials with liquid crystalline properties []. Specifically, it acts as a coupling partner in Suzuki-Miyaura C-C coupling reactions, leading to the formation of fluorinated biphenyl derivatives []. These derivatives find applications in diverse fields like pharmaceuticals and materials science.

Q2: Can you provide an example of a reaction involving this compound as a starting material?

A2: One research paper [] describes the synthesis of 2-bromo-5-fluorobenzoic acid from this compound. This reaction utilizes oxygen as the oxidant in the presence of acetic acid as the solvent and a catalytic system comprising cobalt acetate, manganese acetate, and sodium bromide. The reaction typically proceeds at temperatures between 120-130 °C with a this compound concentration ranging from 16.8% to 20.2% [].

Q3: Why is there interest in synthesizing fluorinated biphenyl derivatives using this compound?

A3: Fluorinated compounds exhibit unique properties that make them desirable for various applications. For instance, they often possess enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts, making them attractive targets for pharmaceutical development []. Additionally, the incorporation of fluorine can impact the self-assembly and mesophase behavior of liquid crystals, making fluorinated biphenyls valuable in materials science [].

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